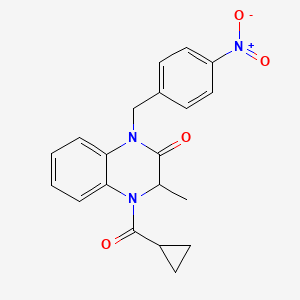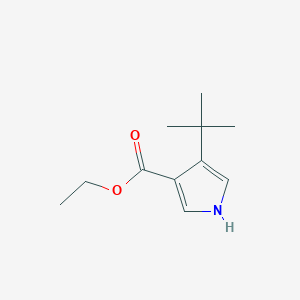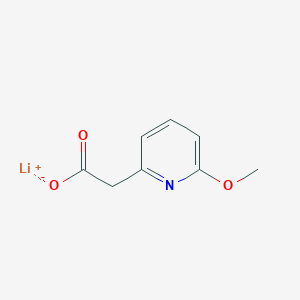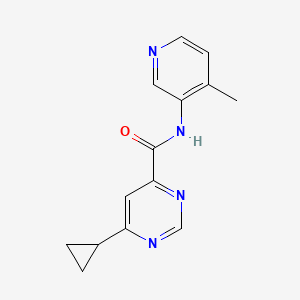![molecular formula C20H19ClF3N3O3S B2439973 [2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol CAS No. 338422-54-1](/img/structure/B2439973.png)
[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol is a useful research compound. Its molecular formula is C20H19ClF3N3O3S and its molecular weight is 473.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on related heterocyclic compounds and their derivatives focuses on synthesizing novel structures and analyzing their crystal structures to understand their chemical behavior and properties. For example, the synthesis of pyrithione derivatives demonstrates the potential for creating compounds with specific functionalities, confirmed by X-ray crystallography and spectroscopic methods (Balewski, Sa̧czewski, & Gdaniec, 2019). Such studies lay the groundwork for further exploration of similar compounds for various applications.
Molecular Interactions and Properties
Studies on compounds with imidazole and pyridine moieties often explore their molecular interactions, such as hydrogen bonding and π–π interactions, which are crucial for their potential applications in materials science and drug design. The crystal structure analysis of related compounds, such as imidazo[1,2-a]pyridine derivatives, provides insights into their molecular packing and interaction patterns, which could influence their reactivity and stability (Elaatiaoui et al., 2014).
Catalytic and Synthetic Applications
Imidazole and pyridine derivatives are often investigated for their catalytic roles in synthetic chemistry, highlighting their potential to act as intermediates or catalysts in the synthesis of complex organic molecules. The development of novel synthetic routes using these heterocycles can lead to efficient production of therapeutically relevant compounds and materials with unique properties. Research in this area focuses on exploring the reactivity and mechanisms of action of these compounds in various chemical reactions (Masquelin et al., 2006).
Potential for Drug Development
Although direct applications in drug development for the specified compound were excluded from this inquiry, it's worth noting that the structural features of imidazole and pyridine rings, as found in related research, often contribute to the pharmacological activity of many drugs. Such structures are explored for their potential interactions with biological targets, leading to the development of new therapeutics. The synthesis and evaluation of imidazole-pyridine derivatives for antimicrobial and antimycobacterial activities exemplify this approach, indicating the broader relevance of similar compounds in medicinal chemistry (Narasimhan et al., 2011).
Propiedades
IUPAC Name |
[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O3S/c1-29-16-4-3-12(7-17(16)30-2)5-6-27-14(11-28)10-26-19(27)31-18-15(21)8-13(9-25-18)20(22,23)24/h3-4,7-10,28H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFMHOFAXKELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CN=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((3-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2439891.png)



![1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2439899.png)


![[1-(2-Methylpyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B2439905.png)

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2439907.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2439910.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2439913.png)
